6,6-dimethoxyhexanoic Acid

Description

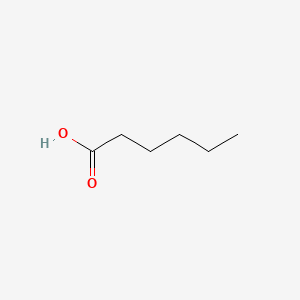

Structure

2D Structure

3D Structure

Properties

CAS No. |

153706-85-5 |

|---|---|

Molecular Formula |

C8H16O4 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

6,6-dimethoxyhexanoic acid |

InChI |

InChI=1S/C8H16O4/c1-11-8(12-2)6-4-3-5-7(9)10/h8H,3-6H2,1-2H3,(H,9,10) |

InChI Key |

DYGKLHQONXPPKW-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCCC(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 6,6-Dimethoxyhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 6,6-dimethoxyhexanoic acid, a valuable building block in pharmaceutical and chemical research. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a protected aldehyde in the form of a dimethyl acetal. This unique structure makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including but not limited to, enzyme inhibitors, signaling pathway modulators, and functionalized polymers. The presence of the acetal group allows for selective manipulation of the carboxylic acid moiety while the aldehyde remains protected, offering a strategic advantage in multi-step synthetic sequences. This guide outlines a reliable and well-documented pathway for the preparation of this compound, starting from the readily available precursor, cyclohexene.

Overview of the Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from cyclohexene:

-

Ozonolytic Cleavage: Cyclohexene undergoes ozonolysis in the presence of methanol to yield methyl 6-oxohexanoate. This reaction cleaves the cyclic olefin to form a linear C6 chain with a terminal aldehyde and a methyl ester.

-

Acetalization: The aldehyde group of methyl 6-oxohexanoate is then protected as a dimethyl acetal to form methyl 6,6-dimethoxyhexanoate. This step is crucial to prevent unwanted side reactions of the aldehyde in the subsequent hydrolysis step.

-

Hydrolysis: Finally, the methyl ester of methyl 6,6-dimethoxyhexanoate is hydrolyzed under basic conditions to afford the target molecule, this compound.

This synthetic approach is robust and provides good overall yields. The following sections provide detailed experimental procedures and quantitative data for each of these steps.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step in the synthesis of this compound.

Table 1: Synthesis of Methyl 6-Oxohexanoate from Cyclohexene

| Parameter | Value |

| Starting Material | Cyclohexene |

| Key Reagents | Ozone, Methanol, Dichloromethane, Dimethyl Sulfide |

| Reaction Temperature | -78 °C |

| Reaction Time | Not specified (reaction monitored by color change) |

| Product | Methyl 6-oxohexanoate |

| Yield | 65-72% |

Table 2: Synthesis of Methyl 6,6-Dimethoxyhexanoate from Methyl 6-Oxohexanoate

| Parameter | Value |

| Starting Material | Methyl 6-oxohexanoate |

| Key Reagents | Methanol, p-Toluenesulfonic acid |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Product | Methyl 6,6-dimethoxyhexanoate |

| Yield | Not specified in the provided literature |

Table 3: Synthesis of this compound from Methyl 6,6-Dimethoxyhexanoate (Analogous Procedure)

| Parameter | Value |

| Starting Material | Methyl 6,6-dimethoxyhexanoate |

| Key Reagents | Sodium Hydroxide, Water, Sulfuric Acid |

| Reaction Temperature | 80-90 °C |

| Reaction Time | Not specified (reaction monitored until completion) |

| Product | This compound |

| Yield | ~96% (based on an analogous hydrolysis)[1] |

Experimental Protocols

Step 1: Synthesis of Methyl 6-Oxohexanoate from Cyclohexene

Procedure:

A solution of cyclohexene (0.075 mol) in a mixture of dichloromethane (250 mL) and methanol (50 mL) is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is then removed by bubbling nitrogen gas through the solution until the blue color disappears. Dimethyl sulfide (0.150 mol) is added, and the mixture is stirred for 12 hours. The reaction mixture is concentrated, and the residue is taken up in dichloromethane. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by distillation to give methyl 6-oxohexanoate.

Step 2: Synthesis of Methyl 6,6-Dimethoxyhexanoate from Methyl 6-Oxohexanoate

Procedure:

To a solution of methyl 6-oxohexanoate in methanol, a catalytic amount of p-toluenesulfonic acid is added. The reaction mixture is stirred at room temperature for 4 hours. The solution is then washed with aqueous sodium bicarbonate and water. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield methyl 6,6-dimethoxyhexanoate.

Step 3: Synthesis of this compound from Methyl 6,6-Dimethoxyhexanoate (Analogous Procedure)[1]

Procedure:

A mixture of methyl 6,6-dimethoxyhexanoate, a 30% aqueous solution of sodium hydroxide (1.02-1.05 equivalents), and water is heated to 80-90 °C and stirred until the hydrolysis is complete (monitoring by TLC or GC is recommended). The reaction mixture is then cooled to 50-60 °C, and the pH is adjusted to 1-2 by the addition of 10-20% sulfuric acid, which causes the product to precipitate. The mixture is stirred for an additional hour and then cooled to 20-30 °C. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.[1]

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow of the process.

Caption: Overall synthesis pathway of this compound.

Caption: Detailed experimental workflow for the synthesis.

References

Physicochemical Properties of 6,6-dimethoxyhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and predicted physicochemical properties of 6,6-dimethoxyhexanoic acid. Due to a scarcity of published experimental data for this specific compound, this document combines computational predictions with established, generalized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug development and chemical analysis.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound. It is critical to note that apart from the molecular formula and weight, the listed values are computational predictions and should be verified through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 176.21 g/mol | --INVALID-LINK--[2] |

| Predicted Boiling Point | 265.2 ± 30.0 °C | --INVALID-LINK--[2] |

| Predicted Density | 1.046 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| Predicted XlogP | 0.7 | --INVALID-LINK--[1] |

| Predicted pKa | Not available | N/A |

| Experimental Melting Point | Not available | N/A |

| Experimental Solubility | Not available | N/A |

Experimental Protocols for Physicochemical Characterization

The following sections outline standard experimental methodologies for determining the fundamental physicochemical properties of a carboxylic acid like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a melting point apparatus and capillary tubes.

Methodology:

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range is indicative of a pure compound.

Diagram: Workflow for Physicochemical Property Determination

Caption: Workflow for Physicochemical Characterization.

Boiling Point Determination (Thiele Tube Method)

For liquid compounds, the boiling point can be determined using a small amount of sample with a Thiele tube.

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the sample.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for ionizable compounds and can be determined by potentiometric titration.[3]

Methodology:

-

Sample Preparation: A precise amount of the carboxylic acid is dissolved in a known volume of water or a suitable co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the solubility of a compound in water.

Methodology:

-

Equilibration: An excess amount of the solid or liquid compound is added to a known volume of water in a flask.

-

Shaking: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved and dissolved compound.

-

Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility of the compound.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity.

Methodology:

-

Solvent System: A solution of the compound is prepared in either n-octanol or water.

-

Partitioning: The solution is placed in a separatory funnel with the other immiscible solvent (either water or n-octanol, respectively). The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[4]

References

In-depth Technical Guide: 6,6-dimethoxyhexanoic acid

CAS Number: 153706-85-5 IUPAC Name: 6,6-dimethoxyhexanoic acid

Introduction

This compound is an organic compound and a derivative of hexanoic acid. This technical guide provides a summary of its identification, properties, and a theoretical synthesis pathway. It is important to note that while the compound is listed in chemical databases, there is a notable scarcity of in-depth technical and experimental data in publicly accessible scientific literature. This guide is intended for researchers, scientists, and professionals in drug development who may be interested in this molecule.

Chemical and Physical Properties

The following table summarizes the available quantitative data for this compound. Much of the data is predicted due to the limited experimental information available.

| Property | Value | Source |

| CAS Number | 153706-85-5 | [1] |

| Molecular Formula | C8H16O4 | [1] |

| Molecular Weight | 176.21 g/mol | - |

| IUPAC Name | This compound | - |

| Boiling Point | 265.2 ± 30.0 °C (Predicted) | - |

| Density | 1.046 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 4.76 ± 0.10 (Predicted) | - |

Experimental Protocols

Theoretical Synthesis Protocol:

-

Starting Material: 6-oxohexanoic acid.

-

Reagents: Methanol (as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reaction: The 6-oxohexanoic acid would be dissolved in an excess of methanol. The acid catalyst would then be added to the solution.

-

Mechanism: The acid catalyst protonates the carbonyl oxygen of the aldehyde group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This process occurs twice, with the elimination of a water molecule, to form the dimethyl acetal.

-

Work-up and Purification: The reaction would likely be neutralized with a weak base, followed by removal of the excess methanol under reduced pressure. The resulting crude product would then be purified, potentially through extraction and column chromatography, to isolate the pure this compound.

Logical Relationships and Workflows

Below is a diagram illustrating the theoretical synthesis workflow for this compound from 6-oxohexanoic acid.

Caption: A diagram showing the theoretical synthesis of this compound.

Signaling Pathways and Biological Activity

There is no available information in the scientific literature regarding any signaling pathways in which this compound is involved. Furthermore, its biological activity and potential applications in drug development have not been described in published research. The lack of data in these areas suggests that the compound is likely not widely studied or utilized in biological or pharmaceutical research at this time.

Conclusion

This compound is a known chemical compound with the CAS number 153706-85-5. While its basic chemical properties can be found in several databases, there is a significant lack of in-depth technical information, including detailed experimental protocols for its synthesis, comprehensive physicochemical data, and any information on its biological activity or potential applications. For researchers and scientists, this represents an area where further investigation is needed to fully characterize this molecule and explore its potential uses.

References

A Historical Perspective on 6,6-Dimethoxyhexanoic Acid: Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethoxyhexanoic acid and its esters are valuable intermediates in organic synthesis, finding potential applications in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a detailed historical account of a key synthetic procedure for a precursor, methyl 6,6-dimethoxyhexanoate, as documented in the historical chemical literature. The focus is on providing a comprehensive and practical understanding of the methodology, including detailed experimental protocols and quantitative data, to aid researchers in their scientific endeavors.

Synthesis of Methyl 6,6-Dimethoxyhexanoate

The primary historical method for the preparation of methyl 6,6-dimethoxyhexanoate is detailed in Organic Syntheses, a reputable collection of verified and peer-reviewed procedures for the synthesis of organic compounds. The following sections provide a comprehensive breakdown of this established protocol.

Experimental Protocol

The synthesis of methyl 6,6-dimethoxyhexanoate is achieved through the oxidative cleavage and subsequent methylation of 1-methoxycyclohexene.

Materials and Equipment:

-

1-Methoxycyclohexene

-

Methanol (anhydrous)

-

Ozone (O₃)

-

Oxygen (O₂)

-

Dimethyl sulfide

-

Sodium bicarbonate

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

-

Ozonolysis reactor equipped with a gas inlet tube, a mechanical stirrer, and a low-temperature thermometer

-

Round-bottom flasks

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Ozonolysis: A solution of 1-methoxycyclohexene in anhydrous methanol is cooled to -78 °C in an ozonolysis reactor. A stream of ozone in oxygen is then bubbled through the solution. The reaction is monitored until the blue color of ozone persists, indicating the complete consumption of the starting material.

-

Reductive Work-up: The excess ozone is removed by purging the solution with nitrogen. Dimethyl sulfide is then added to the reaction mixture at -78 °C to reduce the intermediate ozonide. The mixture is allowed to warm to room temperature and stirred overnight.

-

Isolation and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by distillation under reduced pressure to yield pure methyl 6,6-dimethoxyhexanoate.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of methyl 6,6-dimethoxyhexanoate as described in the historical literature.

| Parameter | Value |

| Reactants | |

| 1-Methoxycyclohexene | 1.00 mole |

| Methanol | 1.5 L |

| Ozone | Excess |

| Dimethyl sulfide | 1.20 moles |

| Product | |

| Yield of methyl 6,6-dimethoxyhexanoate | 75-80% |

| Physical Properties | |

| Boiling Point | 98-100 °C at 15 mmHg |

| Refractive Index (n²⁰/D) | 1.4280 |

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of methyl 6,6-dimethoxyhexanoate.

The Role of 6,6-Dimethoxyhexanoic Acid in Synthetic Chemistry and Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6,6-Dimethoxyhexanoic acid is a chemical entity that has found its niche not as a biologically active molecule itself, but as a crucial synthetic intermediate in the development of complex molecules with therapeutic potential. Extensive literature searches have not revealed any direct biological activity of this compound. Instead, its significance lies in its utility as a building block, particularly in the synthesis of chiral amino acids and their derivatives, which are cornerstones of many drug discovery programs. This guide provides a comprehensive overview of the synthesis of this compound and its documented applications as a precursor to biologically relevant compounds.

Synthesis of this compound

The preparation of this compound has been reported through the oxidation of 2-methoxycyclohexanone. A typical laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis from 2-Methoxycyclohexanone

Materials:

-

2-Methoxycyclohexanone

-

Nickel(II) bis(2,2-dimethylpropanoato) (Ni(dmp)₂)

-

Isobutyraldehyde (iBuCHO)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Oxygen (O₂)

Procedure:

-

A mixture of 2-methoxycyclohexanone (1.0 mmol), Ni(dmp)₂ (1.0 mol%), and isobutyraldehyde (3.0 mmol) is prepared in dichloromethane (5.0 mL).

-

The reaction mixture is stirred at room temperature under an atmospheric pressure of oxygen.

-

The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes, as indicated by the consumption of the starting material.

-

Upon completion, methanol (5.0 mL) is added to the reaction mixture.[1]

Note: This protocol provides the general steps for the synthesis. Purification and isolation would typically follow, which may involve chromatographic techniques to obtain the pure this compound.

Application as a Synthetic Intermediate

The primary value of this compound in the pharmaceutical and life sciences industries is its role as a precursor in the synthesis of more complex and biologically active molecules. Its structure provides a versatile scaffold for the introduction of various functional groups.

Chiral Amino Acid Synthesis

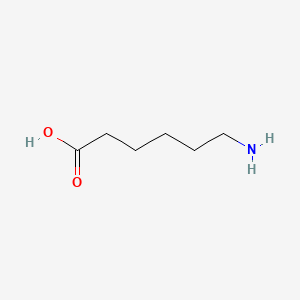

A significant application of this compound is in the enzymatic synthesis of L-2-amino-6,6-dimethoxyhexanoic acid. This chiral amino acid is a valuable building block for the synthesis of peptidomimetics and other complex drug candidates.[2][3] Nitrilase enzymes have been a focus of research for their ability to catalyze the enantioselective hydrolysis of a nitrile precursor to the corresponding carboxylic acid, offering a green and efficient alternative to traditional chemical synthesis.[2][3]

The methyl ester of (S)-2-amino-6,6-dimethoxyhexanoic acid has been documented as an intermediate in the preparation of dual-action inhibitors, such as those targeting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), which have applications in the treatment of cardiovascular diseases.[4] For instance, it is a key component in the synthesis of the dual inhibitor [4S-[4α(R*),7α,10aβ]]-octahydro-4-[(2-mercapto-1-oxo-3-phenylpropyl)-amino]-5-oxo-7H-pyrido[2,1-b][2][3]thiazepine-7-carboxylic acid.[4]

Furthermore, intermediates derived from this compound, such as (S)-2-[N-[N-[(Phenylmethoxy)carbonyl]-S-acetyl-L-cysteinyl]amino]-6,6-dimethoxyhexanoic acid methyl ester, are utilized in the synthesis of compounds with potential antihypertensive properties.[5]

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of biologically relevant molecules.

Caption: Synthetic utility of this compound as an intermediate.

Quantitative Data and Biological Activity

As of the latest available data, there are no published studies detailing the specific biological activity of this compound. Consequently, quantitative data such as IC₅₀, EC₅₀, or other pharmacological parameters are not available. The focus of existing research has been on its synthesis and subsequent use in the preparation of other compounds. Therefore, tables summarizing quantitative biological data cannot be provided.

Signaling Pathways

Due to the absence of demonstrated biological activity for this compound, there are no known signaling pathways that are modulated by this compound. Research has not yet explored its potential interactions with biological targets.

Conclusion

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. US8906663B2 - Nitrilases - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patents.justia.com [patents.justia.com]

- 5. LT3626B - Compounds containing a fused bicycle ring and processing thereof - Google Patents [patents.google.com]

Theoretical Modeling of 6,6-Dimethoxyhexanoic Acid: A Computational Guide for Drug Discovery Professionals

Introduction

6,6-Dimethoxyhexanoic acid is a small organic molecule with potential applications in drug development due to its functional groups, which can participate in various biological interactions. As with any novel compound of pharmaceutical interest, a thorough understanding of its physicochemical properties, conformational landscape, and potential interactions with biological systems is paramount. This technical guide provides a comprehensive overview of a theoretical modeling workflow for this compound, offering researchers and drug development professionals a roadmap for in silico characterization. The methodologies outlined herein are standard computational chemistry techniques aimed at predicting the molecule's behavior and guiding further experimental studies.

Molecular Properties and Structure

The foundational step in the theoretical modeling of any molecule is to establish its basic physicochemical properties. For this compound, these have been determined from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C8H16O4 | PubChem[1] |

| Molecular Weight | 176.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC(CCCCC(=O)O)OC | PubChem[1] |

| InChI | InChI=1S/C8H16O4/c1-11-8(12-2)6-4-3-5-7(9)10/h8H,3-6H2,1-2H3,(H,9,10) | PubChem[1] |

Theoretical Modeling Workflow

A multi-faceted computational approach is essential for a thorough in silico analysis of this compound. The following workflow outlines a logical progression from fundamental quantum mechanical calculations to more complex simulations of biological interactions.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound.[2] These calculations provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.[2]

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-31G(d,p) Pople-style basis set.

-

Solvation Model: Implicit solvation model, such as the Polarizable Continuum Model (PCM), using water as the solvent to mimic physiological conditions.

-

Calculation Type:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to calculate thermodynamic properties.

-

Molecular Orbital (MO) Analysis: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.

-

Hypothetical Data Presentation: Calculated QM Properties

| Property | Hypothetical Value |

| Ground State Energy (Hartree) | -652.345 |

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 8.01 |

Conformational Analysis

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. A systematic conformational search is necessary to identify the low-energy conformers that are most likely to be present in a biological environment.

Experimental Protocol: Conformational Search

-

Software: Schrödinger Maestro, MOE (Molecular Operating Environment), or similar molecular modeling software.

-

Method: A mixed Monte Carlo/molecular mechanics approach, such as the OPLS3e force field in Maestro.

-

Procedure:

-

Generate an initial 3D structure of this compound.

-

Perform a systematic search of the torsional degrees of freedom of the rotatable bonds.

-

Minimize the energy of each generated conformer using the selected force field.

-

Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and rank them by energy.

-

Hypothetical Data Presentation: Low-Energy Conformers

| Conformer ID | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0.00 | 45.2 |

| 2 | 0.85 | 25.1 |

| 3 | 1.50 | 13.8 |

| 4 | 2.10 | 7.6 |

| 5 | 2.75 | 4.2 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of this compound in a simulated biological environment, such as in aqueous solution or near a lipid bilayer.[3]

Experimental Protocol: MD Simulation in Water

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A general Amber force field (GAFF) for the ligand and a TIP3P water model.

-

System Setup:

-

Place a low-energy conformer of this compound in the center of a cubic box.

-

Solvate the box with TIP3P water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Energy minimization of the system.

-

NVT (canonical ensemble) equilibration for 100 ps to bring the system to the desired temperature.

-

NPT (isothermal-isobaric ensemble) equilibration for 1 ns to bring the system to the desired pressure.

-

Production run for 100 ns, saving coordinates every 10 ps.

-

-

Analysis: Analyze the trajectory for properties such as RMSD, radius of gyration, and hydrogen bonding with water molecules.

Pharmacokinetic (ADME) Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are crucial for early-stage drug discovery to predict the pharmacokinetic properties of a compound.[4][5]

Experimental Protocol: In Silico ADME Prediction

-

Software: SwissADME, pkCSM, or similar web-based or standalone software.[6]

-

Input: The SMILES string of this compound.

-

Models: The software will use a variety of QSAR (Quantitative Structure-Activity Relationship) and machine learning models to predict ADME properties.[5]

Hypothetical Data Presentation: Predicted ADME Properties

| Property | Predicted Value | Interpretation |

| Water Solubility | -2.5 (LogS) | Soluble |

| Caco-2 Permeability | -1.2 (logPapp) | Low to moderate permeability |

| CYP2D6 Inhibitor | No | Unlikely to inhibit a major metabolic enzyme |

| hERG Blocker | No | Low risk of cardiotoxicity |

| Lipinski's Rule of 5 | 0 violations | Good drug-likeness properties |

Hypothetical Signaling Pathway Interaction

To illustrate how theoretical modeling can inform biological hypotheses, we can propose a potential interaction of this compound with a generic signaling pathway. For instance, its carboxylic acid moiety might allow it to interact with a receptor that recognizes fatty acids.

The theoretical modeling workflow presented in this guide provides a robust framework for the in silico characterization of this compound. By combining quantum mechanics, molecular dynamics, and pharmacokinetic predictions, researchers can gain significant insights into the molecule's properties and potential as a drug candidate. These computational studies are invaluable for prioritizing experimental efforts and accelerating the drug discovery process. It is important to note that all computational predictions should be validated through subsequent experimental studies.

References

- 1. PubChemLite - this compound (C8H16O4) [pubchemlite.lcsb.uni.lu]

- 2. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 3. Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

An In-depth Technical Guide to the Derivatives and Analogs of 6,6-Dimethoxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Dimethoxyhexanoic acid is a saturated six-carbon fatty acid characterized by a dimethyl acetal group at the C6 position. While direct research on this specific molecule and its derivatives is limited in publicly available literature, its structural motifs—a terminal acetal and a carboxylic acid—suggest a range of potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core chemistry of this compound, including a proposed synthetic pathway, potential derivatives, and inferred biological significance based on analogous structures. Detailed hypothetical experimental protocols and quantitative data are presented to serve as a foundational resource for researchers interested in exploring this and related compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available precursor, such as a protected 6-hydroxyhexanoic acid derivative or a molecule containing a terminal aldehyde. A plausible and efficient route would involve the protection of a terminal aldehyde as a dimethyl acetal, followed by the conversion of a precursor functional group to the carboxylic acid.

A proposed synthetic workflow is outlined below:

Detailed Experimental Protocols

The following protocols are detailed, hypothetical procedures based on established organic chemistry transformations.

Protocol 1.1: Esterification of 6-Oxohexanoic Acid

-

Reaction Setup: To a solution of 6-oxohexanoic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 6-oxohexanoate can be purified by column chromatography on silica gel.

Protocol 1.2: Acetalization of Methyl 6-Oxohexanoate

-

Reaction Setup: Dissolve methyl 6-oxohexanoate (1.0 eq) in anhydrous methanol (10 mL/mmol) under an inert atmosphere. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 eq) or hydrochloric acid (0.1 mol%).

-

Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The formation of the acetal, methyl 6,6-dimethoxyhexanoate, can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Quench the reaction by adding a solid base, such as sodium carbonate, and stir for 15 minutes. Filter the mixture and evaporate the solvent. The resulting crude product can be purified by fractional distillation under reduced pressure.

Protocol 1.3: Hydrolysis of Methyl 6,6-Dimethoxyhexanoate

-

Reaction Setup: Dissolve methyl 6,6-dimethoxyhexanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v). Add sodium hydroxide (1.5 eq) and heat the mixture to reflux.

-

Reaction Execution: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to a pH of approximately 2-3 with cold 1M HCl. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Potential Derivatives and Analogs

The structure of this compound offers several points for modification to generate a library of derivatives and analogs for structure-activity relationship (SAR) studies.

-

Ester Derivatives: The carboxylic acid moiety can be readily converted to a variety of esters (methyl, ethyl, benzyl, etc.) through Fischer esterification or by reaction with the corresponding alcohol in the presence of a coupling agent.

-

Amide Derivatives: Amidation of the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) would yield a range of amide derivatives.

-

Analogs with Varying Acetal Groups: The dimethyl acetal can be replaced with other acetals (e.g., diethyl, dibenzyl) by using different alcohols during the acetalization step.

-

Chain-Modified Analogs: The hexanoic acid backbone could be shortened or lengthened to explore the effect of chain length on biological activity.

Inferred Biological Activity and Potential Signaling Pathways

While no specific biological activities have been reported for this compound, the activities of structurally related molecules can provide insights into its potential therapeutic applications. Aliphatic acetals are known to undergo hydrolysis in acidic environments, such as the stomach, to their constituent aldehydes and alcohols.[1] The biological effects could therefore be related to the slow release of 6-oxohexanoic acid and methanol.

6-Oxohexanoic acid is a metabolite in the catabolism of some amino acids and can be involved in metabolic pathways related to fatty acid oxidation.[2] Derivatives of 6-oxohexanoic acid have been investigated for their anti-inflammatory properties.[3][4]

A hypothetical signaling pathway that could be modulated by derivatives of this compound, based on the anti-inflammatory activity of related structures, is presented below.

Hypothetical Quantitative Data

The following tables present hypothetical data for a series of this compound derivatives to illustrate the type of quantitative information that would be valuable for assessing their potential as therapeutic agents. Note: This data is illustrative and not based on experimental results.

Table 1: Physicochemical Properties of Hypothetical Derivatives

| Compound ID | R Group (Ester) | Molecular Weight ( g/mol ) | Calculated logP |

| DA-001 | H | 176.21 | 1.25 |

| DA-002 | Methyl | 190.24 | 1.68 |

| DA-003 | Ethyl | 204.27 | 2.11 |

| DA-004 | Benzyl | 266.33 | 3.45 |

Table 2: Hypothetical In Vitro Biological Activity Data

| Compound ID | COX-2 Inhibition IC50 (µM) | Cytotoxicity (HeLa cells) CC50 (µM) |

| DA-001 | > 100 | > 200 |

| DA-002 | 52.3 | 150.7 |

| DA-003 | 35.8 | 125.2 |

| DA-004 | 12.1 | 85.4 |

Conclusion and Future Research Directions

This compound represents an under-explored scaffold in chemical and pharmaceutical research. The synthetic accessibility and potential for derivatization make it an attractive starting point for the development of novel compounds. Future research should focus on the definitive synthesis and characterization of this compound and its derivatives. Subsequent screening for biological activity, particularly in areas such as inflammation and metabolic disorders, could unveil novel therapeutic applications. Elucidation of the mechanism of action and identification of specific molecular targets will be crucial for the rational design of more potent and selective analogs.

References

- 1. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]

- 2. 6-Oxohexanoic acid | 928-81-4 | AAA92881 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 6,6-Dimethoxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6-Dimethoxyhexanoic acid is a bifunctional organic molecule featuring a terminal carboxylic acid and a protected aldehyde in the form of a dimethyl acetal. This guide provides a comprehensive analysis of its chemical reactivity and stability, drawing upon fundamental principles of organic chemistry and data from analogous structures. The key determinant of this molecule's stability is the acid-labile acetal group, which is susceptible to hydrolysis under acidic conditions. This document outlines the anticipated reactivity profile, stability under various pH and temperature conditions, and proposes experimental protocols for its characterization.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H16O4 | --INVALID-LINK--[1] |

| CAS Number | 153706-85-5 | --INVALID-LINK--[1] |

| Molecular Weight | 176.21 g/mol | Calculated |

| Structure | A six-carbon chain with a carboxylic acid at one end and a dimethyl acetal at the other. |

Reactivity Profile

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the acetal.

Reactivity of the Acetal Group

The geminal dimethoxy group constitutes an acetal, which serves as a protecting group for an aldehyde.

-

Stability under Neutral and Basic Conditions: Acetals are generally stable in neutral and basic environments.[2][3] This stability allows for chemical transformations to be performed on the carboxylic acid moiety without affecting the acetal.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the acetal will undergo hydrolysis to yield 6-oxohexanoic acid and two equivalents of methanol.[2][4] This reaction is reversible, and the equilibrium can be shifted by controlling the amount of water and alcohol present.[4]

The mechanism for the acid-catalyzed hydrolysis of the acetal is a well-established process in organic chemistry.

Caption: Acid-catalyzed hydrolysis of this compound.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

-

Amide Bond Formation: Reaction with an amine, often activated by a coupling agent, to form an amide.

-

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride.

The stability of the acetal group under many of these reaction conditions makes this compound a useful bifunctional building block.

Stability Profile

The stability of this compound is highly dependent on the pH and temperature of its environment.

pH-Dependent Stability

Due to the acid-labile nature of the acetal group, the stability of this compound is expected to be significantly lower in acidic conditions. While specific kinetic data for this molecule is not available, a study on a similar compound, dimethoxy biphenyl monocarboxylate HCl, demonstrated that its degradation follows first-order kinetics and is pH-dependent, with the slowest degradation rate observed at pH 5.[5] A similar trend can be anticipated for this compound.

Table 1: Stability Data for Dimethoxy Biphenyl Monocarboxylate HCl at 65°C[5]

| pH | Degradation Rate Constant (h⁻¹) |

| 2 | 0.066 |

| 5 | 0.059 |

| 8 | 5.460 |

| 10 | 32.171 |

This data illustrates a general trend of increased degradation at higher and lower pH values, with a region of greater stability in the mid-pH range. For this compound, significant degradation is expected at pH values below 4.

Thermal Stability

Specific data on the thermal degradation of this compound is not available. However, for many carboxylic acids, elevated temperatures can lead to decarboxylation. The presence of the acetal group might introduce other degradation pathways at high temperatures.

Proposed Experimental Protocols

For researchers needing to quantify the stability of this compound, the following experimental approaches are recommended.

pH Stability Study

This protocol is adapted from methodologies used for similar compounds.[5]

-

Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range of 2 to 10.

-

Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

-

Incubation: Incubate the samples at a constant temperature (e.g., 40°C, 50°C, and 60°C) in a temperature-controlled chamber.

-

Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each sample.

-

Quenching: Immediately quench the reaction by neutralizing the pH if necessary and cooling the sample.

-

Analysis: Analyze the concentration of the remaining this compound and the appearance of the degradation product (6-oxohexanoic acid) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give the first-order degradation rate constant (k) at that pH and temperature.

-

Arrhenius Analysis: Plot the natural logarithm of the rate constants (ln k) versus the inverse of the temperature (1/T) to determine the activation energy for the degradation process.

References

The Enigmatic Absence of 6,6-Dimethoxyhexanoic Acid in Nature: A Technical Review

For Immediate Release

New York, NY – October 26, 2025 – An in-depth review of scientific literature and chemical databases reveals a conspicuous absence of evidence for the natural occurrence of 6,6-dimethoxyhexanoic acid. This technical guide, intended for researchers, scientists, and professionals in drug development, consolidates the current state of knowledge and concludes that this compound is likely a synthetic compound, with no known natural sources.

Despite extensive searches for its presence in plants, microorganisms, and other biological systems, no peer-reviewed studies documenting the isolation or identification of this compound from a natural matrix have been found. Chemical databases and commercial suppliers list it as a synthetic reagent, and the available scientific literature predominantly focuses on its chemical synthesis and the synthesis of its derivatives.

This finding is significant for researchers investigating novel fatty acids and their metabolic pathways. The absence of this compound in nature suggests that the specific enzymatic machinery required for the dimethoxylation at the C6 position of a hexanoic acid backbone may not exist or is exceedingly rare in the biological world.

Synthetic Landscape of this compound and Related Compounds

While the natural occurrence of this compound remains unsubstantiated, the scientific literature provides insights into its synthesis and the production of structurally related compounds. The synthesis of its methyl ester, methyl 6,6-dimethoxyhexanoate, is documented, indicating its role as a chemical intermediate.

Furthermore, there is a substantial body of research on the biosynthesis and industrial production of hexanoic acid, a common short-chain fatty acid. Microorganisms, particularly yeast and bacteria, have been engineered to produce hexanoic acid through various metabolic pathways, such as the reverse β-oxidation pathway. However, these pathways do not include the specific dimethoxylation step that would lead to the formation of this compound.

Research has also focused on the enzymatic and microbial production of other C6-dicarboxylic acids and functionalized hexanoic acids, such as 6-hydroxyhexanoic acid and 6-aminohexanoic acid, from precursors like cyclohexane. These endeavors highlight the scientific community's interest in producing valuable chemical building blocks from renewable feedstocks, yet none of these studies report the natural synthesis of the dimethoxy variant.

Logical Workflow for Investigating Novel Natural Products

For researchers embarking on the discovery of novel natural products, a structured workflow is crucial. The following diagram illustrates a typical logical process from initial screening to the characterization of a new compound. The absence of this compound in the literature suggests a halt at the very initial stages of this workflow for this particular molecule.

Conclusion

Based on the current body of scientific knowledge, this compound is not a naturally occurring compound. The extensive search for its presence in natural sources has yielded no positive results. The scientific community's focus remains on its chemical synthesis and the biosynthesis of related, but structurally distinct, hexanoic acid derivatives. For researchers in drug development and natural product chemistry, this underscores the importance of verifying the origin of novel compounds and highlights the vast, yet-to-be-discovered, chemical diversity that may exist in nature, even if this compound is not a part of it. Future research efforts in synthetic biology could potentially explore the creation of artificial enzymatic pathways to produce such novel fatty acids, but as of now, nature does not appear to have prioritized its synthesis.

Methodological & Application

Application Notes and Protocols for the Use of 6,6-Dimethoxyhexanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6,6-dimethoxyhexanoic acid as a valuable building block in organic synthesis, with a primary focus on its application in the total synthesis of biotin (Vitamin H). The dimethoxy acetal functionality serves as a protected form of an aldehyde, which is a key handle for subsequent chemical transformations.

Introduction

This compound is a derivative of pimelic acid, a crucial precursor in the biosynthesis and chemical synthesis of biotin. The acetal group provides a stable protecting group for the terminal aldehyde functionality of 6-oxohexanoic acid, allowing for selective reactions at the carboxylic acid terminus without interference from the aldehyde. This strategy is exemplified in the classic total synthesis of biotin, where the pimelic acid backbone constitutes the valeric acid side chain of the final molecule.

Key Application: Total Synthesis of Biotin

The most prominent application of this compound, or its corresponding methyl ester, is in the construction of the biotin molecule. The synthetic strategy involves the initial formation of a key intermediate by coupling the pimelic acid derivative with a protected cysteine derivative, followed by cyclization and subsequent functional group manipulations to afford the bicyclic core of biotin.

General Workflow:

The overall synthetic workflow for the utilization of a protected pimelic acid derivative, such as methyl 6,6-dimethoxyhexanoate, in the synthesis of dethiobiotin (a key precursor to biotin) is illustrated below.

Caption: Synthetic workflow for dethiobiotin starting from methyl 6,6-dimethoxyhexanoate.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of biotin and its precursors, illustrating the use of a protected pimelic acid derivative.

Protocol 1: Synthesis of Methyl 7,8-dicarboxy-7-aza-8-thianonanoate from Methyl 6,6-dimethoxyhexanoate and L-Cysteine Methyl Ester

This protocol describes the initial coupling of the pimelic acid derivative with a protected cysteine amino acid.

Materials:

-

Methyl 6,6-dimethoxyhexanoate

-

L-Cysteine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate, saturated solution

-

Brine

-

Magnesium sulfate, anhydrous

Procedure:

-

To a solution of L-cysteine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C and stir for 30 minutes.

-

Add a solution of methyl 6,6-dimethoxyhexanoate (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

-

Wash the combined filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Starting Material 1 | Methyl 6,6-dimethoxyhexanoate |

| Starting Material 2 | L-Cysteine methyl ester hydrochloride |

| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) |

| Base | Triethylamine (TEA) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 75-85% |

Protocol 2: Deprotection of the Acetal and Cyclization to form the Thiophene Precursor

This protocol outlines the unmasking of the aldehyde and the subsequent intramolecular reaction to form a key bicyclic intermediate.

Materials:

-

Product from Protocol 1

-

Formic acid, 88%

-

Toluene

-

Sodium sulfate, anhydrous

Procedure:

-

Dissolve the coupled product from Protocol 1 (1.0 eq) in a mixture of formic acid and water.

-

Heat the solution at reflux for 2-3 hours to effect the deprotection of the dimethyl acetal.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude aldehyde can be taken to the next step without further purification.

-

For cyclization, the crude aldehyde is dissolved in a suitable solvent like toluene and heated, often with a catalytic amount of acid, to promote the formation of the thiophene ring precursor.

Data Table 2: Deprotection and Cyclization Conditions

| Parameter | Value |

| Deprotecting Agent | 88% Formic acid |

| Reaction Temperature | Reflux |

| Reaction Time | 2-3 hours |

| Cyclization Solvent | Toluene |

| Typical Yield | 60-70% (over two steps) |

Signaling Pathway and Logical Relationships

The logic of using a protected form of 6-oxohexanoic acid is rooted in the principles of protecting group chemistry. The acetal masks the reactive aldehyde to allow for selective chemistry at the carboxylic acid end of the molecule.

Caption: Logical relationship of protecting group strategy in biotin synthesis.

This strategic use of this compound highlights its importance as a versatile synthon in the construction of complex bioactive molecules, enabling chemists to achieve high levels of selectivity and efficiency in their synthetic endeavors.

Applications of 6,6-Dimethoxyhexanoic Acid in Polymer Chemistry: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethoxyhexanoic acid is a bifunctional molecule containing a carboxylic acid and a protected aldehyde in the form of a dimethyl acetal. In theory, these functional groups present opportunities for its use in polymer chemistry. The carboxylic acid can participate in condensation polymerizations to form esters or amides, while the acetal can be hydrolyzed to reveal an aldehyde, which can then undergo various reactions. However, a comprehensive review of current scientific literature and patent databases reveals a notable absence of established applications for this compound as a monomer in polymer synthesis.

This document outlines the theoretical potential of this compound in polymer chemistry and provides context by discussing the broader class of acetal-containing polymers. Due to the lack of experimental data in the public domain, it is not possible to provide specific application notes, detailed experimental protocols, or quantitative data for polymers derived from this specific monomer.

Theoretical Applications and Potential

While no concrete examples of polymerization using this compound have been found in the literature, its chemical structure suggests several theoretical applications.

1. Synthesis of Functional Polyesters and Polyamides:

The carboxylic acid group of this compound could, in principle, be used in polycondensation reactions with diols or diamines to produce polyesters or polyamides, respectively. The resulting polymers would feature a protected aldehyde group in the side chain of each repeating unit.

2. Post-Polymerization Modification:

Following polymerization, the dimethyl acetal groups along the polymer backbone could be deprotected under acidic conditions to yield pendant aldehyde groups. These aldehyde functionalities could then be used for a variety of post-polymerization modifications, such as:

-

Cross-linking: The aldehyde groups could be reacted with cross-linking agents to form hydrogels or thermosets.

-

Bioconjugation: Biomolecules such as proteins, peptides, or drugs could be attached to the polymer backbone via the aldehyde groups, which is a common strategy in drug delivery systems.

3. pH-Responsive Degradable Polymers:

Acetal linkages are known to be stable under neutral and basic conditions but hydrolyze in acidic environments. While the acetal in this compound is a side-chain functionality, polymers incorporating acetals directly into the backbone are an active area of research for creating pH-degradable materials. The general principle of acetal hydrolysis is a key concept in the design of acid-sensitive polymers for applications like drug delivery, where the acidic environment of a tumor or endosome can trigger polymer degradation and drug release.

Experimental Protocols and Data

As there are no published studies on the use of this compound as a monomer, it is not possible to provide any established experimental protocols or quantitative data tables for its polymerization or the properties of the resulting polymers.

Conceptual Workflow

While a detailed experimental workflow cannot be provided, a conceptual pathway for the potential use of this compound in polymer synthesis is outlined below. This is a theoretical representation and has not been experimentally validated according to the available literature.

Caption: Conceptual workflow for polymer synthesis and modification using this compound.

Conclusion

At present, this compound does not have any established or documented applications in polymer chemistry. While its bifunctional nature suggests theoretical potential for creating functional and stimuli-responsive polymers, there is a clear lack of research in this area. Researchers interested in this molecule would be exploring a novel area of polymer science, and the development of any application would require foundational research to establish polymerization procedures and characterize the resulting materials. The broader field of acetal-containing polymers may offer valuable insights for such future work.

Synthesis of 6,6-Dimethoxyhexanoic Acid: An Application Note and Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6,6-dimethoxyhexanoic acid, a valuable building block in organic synthesis and drug development. The synthesis is achieved through a robust three-step process commencing with the readily available 6-oxohexanoic acid. The methodology involves an initial Fischer esterification to protect the carboxylic acid, followed by the acetalization of the aldehyde functionality, and culminating in the saponification of the ester to yield the desired product. This protocol includes comprehensive experimental procedures, characterization data, and a visual workflow to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

This compound is a bifunctional molecule featuring a terminal dimethyl acetal and a carboxylic acid. The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal the reactive carbonyl functionality. This latent reactivity, combined with the carboxylic acid handle for further derivatization, makes it a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds. The following protocol outlines a reliable and scalable synthesis route.

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Reactant(s) | Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | 6-Oxohexanoic acid, Methanol | Methyl 6-oxohexanoate | C₇H₁₂O₃ | 144.17 |

| 2 | Methyl 6-oxohexanoate, Methanol | Methyl 6,6-dimethoxyhexanoate | C₉H₁₈O₄ | 190.24 |

| 3 | Methyl 6,6-dimethoxyhexanoate | This compound | C₈H₁₆O₄ | 176.21 |

Table 2: Expected Yields and Physical Properties

| Compound | Expected Yield | Physical State | Boiling Point (°C) |

| Methyl 6-oxohexanoate | >90% | Colorless oil | 189.4 at 760 mmHg[1] |

| Methyl 6,6-dimethoxyhexanoate | ~80% | Colorless oil | 87-91 at 1.5 mmHg |

| This compound | >90% | Oil/Solid | Not readily available |

Experimental Protocols

Step 1: Synthesis of Methyl 6-oxohexanoate (Fischer Esterification)

This procedure outlines the acid-catalyzed esterification of 6-oxohexanoic acid.

Materials:

-

6-Oxohexanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 6-oxohexanoic acid (1.0 equivalent).

-

Add an excess of anhydrous methanol (approximately 10-20 equivalents), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture with stirring.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 6-oxohexanoate.

-

The product can be purified by vacuum distillation if necessary.

Step 2: Synthesis of Methyl 6,6-dimethoxyhexanoate (Acetalization)

This protocol describes the protection of the aldehyde group in methyl 6-oxohexanoate as a dimethyl acetal.

Materials:

-

Methyl 6-oxohexanoate

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Sodium bicarbonate

-

Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve methyl 6-oxohexanoate (1.0 equivalent) in anhydrous methanol.

-

Add trimethyl orthoformate (approximately 1.2 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or GC-MS.

-

Once the reaction is complete, quench the catalyst by adding solid sodium bicarbonate and stir for a few minutes.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6,6-dimethoxyhexanoate. Purity is typically high, but vacuum distillation can be performed for further purification.

Step 3: Synthesis of this compound (Saponification)

This final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

-

Methyl 6,6-dimethoxyhexanoate

-

Sodium hydroxide or Potassium hydroxide

-

Methanol

-

Water

-

Hydrochloric acid (e.g., 1 M or 2 M)

-

Ethyl acetate or Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve methyl 6,6-dimethoxyhexanoate (1.0 equivalent) in a mixture of methanol and water.

-

Add a stoichiometric excess of sodium hydroxide or potassium hydroxide (e.g., 1.5-2.0 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid.

-

Extract the product from the acidified aqueous layer with ethyl acetate or diethyl ether (perform multiple extractions).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford this compound.

Characterization Data

Methyl 6,6-dimethoxyhexanoate

-

¹³C NMR (CDCl₃): δ 173.9, 104.3, 52.8, 51.4, 33.9, 31.8, 24.5, 21.6 ppm.

This compound

-

¹H NMR (CDCl₃): The spectrum is expected to show signals for the methoxy protons (singlet, ~3.3 ppm), a triplet for the methine proton of the acetal (~4.4 ppm), a triplet for the methylene group adjacent to the carboxylic acid (~2.3 ppm), and multiplets for the other methylene groups in the chain. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR (CDCl₃): Expected signals include the carboxylic acid carbonyl (~179 ppm), the acetal carbon (~104 ppm), the methoxy carbons (~53 ppm), and the aliphatic methylene carbons.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 6,6-Dimethoxyhexanoic Acid in Drug Discovery

Introduction

6,6-Dimethoxyhexanoic acid is a bifunctional molecule that serves as a valuable building block in drug discovery and medicinal chemistry. Its structure, featuring a terminal carboxylic acid and a dimethyl acetal group, offers researchers a versatile scaffold for chemical modification. The acetal acts as a stable, protected form of an aldehyde, which can be unmasked under specific acidic conditions to participate in a variety of chemical reactions. This dual functionality allows for its incorporation into larger molecules as a linker, a pharmacophore, or a precursor to a reactive aldehyde for bioconjugation.

These application notes provide an overview of the potential roles of this compound in drug discovery, along with detailed protocols for its use as a synthetic intermediate.

I. Physicochemical Properties and Data Presentation

While specific biological activity data for this compound is not extensively available in public literature, its utility is primarily as a synthetic intermediate. Researchers utilizing this compound would typically generate data based on the final compounds synthesized. Below is a template table for researchers to summarize key quantitative data for derivatives of this compound.

| Compound ID | Target Protein | Assay Type | IC50 / EC50 (nM) | Cell Permeability (Papp) | Metabolic Stability (t½, min) | Solubility (µg/mL) |

| Example-001 | Example Kinase | Kinase Inhibition | ||||

| Example-002 | Example Receptor | Binding Affinity | ||||

| Example-003 | Cancer Cell Line | Cytotoxicity |

II. Key Applications in Drug Discovery

The primary role of this compound in drug discovery is as a versatile building block. The carboxylic acid allows for standard amide bond formation with amines, while the masked aldehyde at the other end of the hexanoic acid chain provides a latent reactive handle.

1. Synthesis of Novel Pharmacophores: The six-carbon chain provides a flexible spacer, and the terminal functionalities can be used to link different pharmacophoric elements. For instance, the carboxylic acid can be coupled with an amine-containing fragment, and the deprotected aldehyde can be used to introduce another moiety via reductive amination.

2. Linker for Bioconjugation: The aldehyde, unmasked from the dimethoxy acetal, is a valuable functional group for bioconjugation. It can react with hydrazides, hydroxylamines, or aminooxy groups on proteins, antibodies, or other biomolecules to form stable hydrazone or oxime linkages. This is particularly useful in the development of antibody-drug conjugates (ADCs).

3. Precursor for Heterocycle Synthesis: The aldehyde functionality can participate in various cyclization reactions to form heterocyclic structures, which are common motifs in many approved drugs.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 6-oxohexanoic acid.

Materials:

-

6-Oxohexanoic acid

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

Amberlyst-15 hydrogen form (or other acidic resin)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Separatory funnel

Procedure:

-

To a solution of 6-oxohexanoic acid (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).

-

Add Amberlyst-15 resin (0.1 eq by weight).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, filter off the Amberlyst-15 resin and wash it with a small amount of methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the Acetal to Reveal the Aldehyde

This protocol outlines the acidic hydrolysis of the dimethyl acetal to yield the corresponding aldehyde.

Materials:

-

This compound derivative

-

Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the this compound derivative (1.0 eq) in a mixture of THF and 1M HCl (e.g., a 3:1 v/v ratio).

-

Stir the reaction at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

-

Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the aldehyde. Use the crude aldehyde immediately in the next step as aldehydes can be prone to oxidation.

Protocol 3: Reductive Amination using the Deprotected Aldehyde

This protocol describes the coupling of the aldehyde (generated from Protocol 2) with a primary amine.

Materials:

-

Crude aldehyde from Protocol 2

-

Primary amine of interest

-

Sodium triacetoxyborohydride or sodium cyanoborohydride

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the crude aldehyde (1.0 eq) and the primary amine (1.1 eq) in DCM or DCE.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography.

IV. Visualizations

Caption: Synthetic workflow utilizing this compound.

Caption: Logical workflow for ADC synthesis.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt the procedures and purification methods based on the specific properties of their substrates and products. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.

Application Notes & Protocols: 6,6-Dimethoxyhexanoic Acid as a Versatile Building Block for Novel pH-Responsive Materials

Audience: Researchers, scientists, and drug development professionals.

Introduction

6,6-Dimethoxyhexanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a protected aldehyde in the form of a dimethyl acetal. This unique structure positions it as a highly valuable monomer for the synthesis of advanced, functional polymers. The carboxylic acid group provides a reactive handle for polymerization reactions, such as condensation polymerization, to form polyesters and polyamides.[1][2] The acetal group, which is stable under neutral and basic conditions, can undergo rapid hydrolysis under mild acidic conditions.[3] This pH-sensitive liability allows for the design of "smart" materials that can degrade or release cargo in response to specific environmental triggers, making them ideal candidates for applications in controlled drug delivery, transient medical devices, and recyclable materials.

Application Note 1: pH-Responsive Polymers for Controlled Drug Delivery

The incorporation of the this compound monomer into a polymer backbone introduces acid-labile acetal linkages. This functionality is particularly attractive for drug delivery systems designed to target acidic microenvironments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes.[4][5]

Mechanism of Action: Acid-Catalyzed Degradation